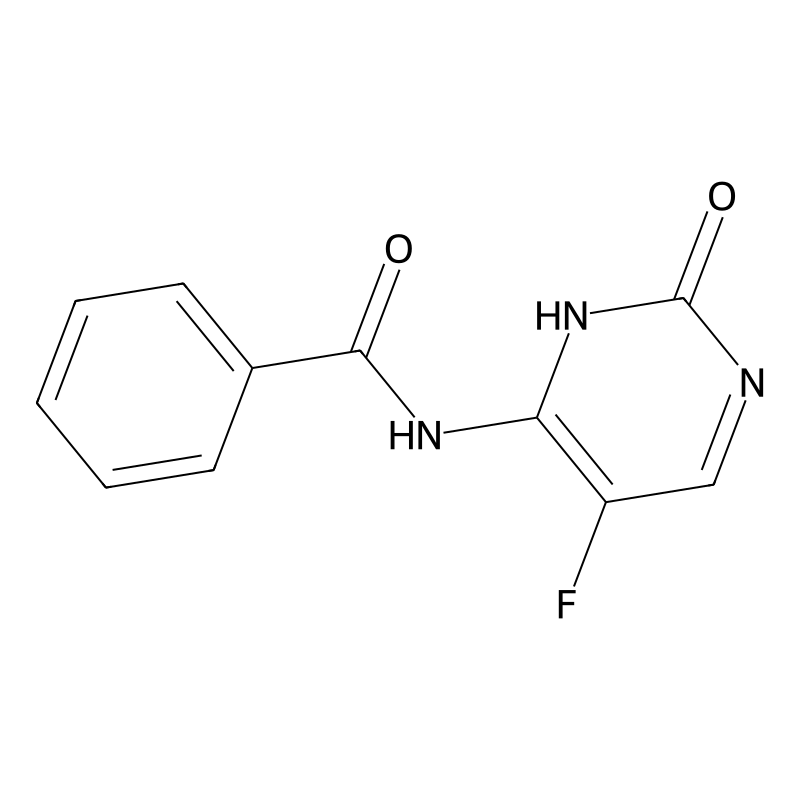

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Intermediate in Pharmaceutical Synthesis:

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, also known by its CAS number 10357-07-0, is primarily used as a building block or intermediate in the synthesis of various pharmaceutical compounds. [, , ]. Due to its chemical structure, it can be incorporated into the final drug molecule, contributing to its desired properties. However, the specific details of its use in different drug development processes are often not publicly available due to intellectual property considerations.

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide has the molecular formula C₁₁H₈FN₃O₂ and a molecular weight of approximately 233.2 g/mol. It is classified as a fluorinated pyrimidine derivative. The compound features a benzamide moiety attached to a pyrimidine ring that contains a fluorine atom at the 5-position and a carbonyl group at the 2-position. Its unique structure contributes to its potential biological activities and applications in various fields, particularly in pharmaceuticals .

- Nucleophilic Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, which can modify the compound's structure and enhance its biological properties.

- Cyclization Reactions: Under high-temperature conditions, N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide can undergo cyclization to form various derivatives that may exhibit different pharmacological activities .

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide exhibits promising biological activity:

- Antifungal Properties: Research indicates that fluorinated pyrimidines can act as effective antifungal agents. The compound may inhibit fungal growth by interfering with nucleic acid synthesis or other cellular processes .

- Antiviral Activity: Similar compounds have shown antiviral effects, particularly against RNA viruses. The mechanism often involves the inhibition of viral replication .

The synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide can be achieved through various methods:

- Starting Materials: The synthesis typically begins with commercially available 5-fluoropyrimidine derivatives.

- Reagents: Common reagents include triethylamine and benzenesulfonyl chloride.

- Reaction Conditions: The reaction may be conducted in solvents like pyridine or dichloroethane under controlled temperatures to optimize yield and purity .

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide has several applications:

- Pharmaceutical Development: It serves as a lead compound for developing new antifungal or antiviral agents.

- Research Tool: The compound is used in biochemical studies to understand the mechanisms of action of pyrimidine derivatives in cellular systems.

Studies on the interactions of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide with biological targets are crucial for understanding its therapeutic potential:

- Binding Affinity: Investigations into how well this compound binds to specific enzymes or receptors can provide insights into its efficacy as a drug candidate.

- Synergistic Effects: Research may also explore whether this compound has synergistic effects when used in combination with other antifungal or antiviral agents .

Several compounds share structural similarities with N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-chloro-5-fluoropyrimidine | Contains amino and chloro groups | Known for its antibacterial properties |

| N-(5-fluorouracil) | Uracil derivative with fluorine | Widely used in cancer chemotherapy |

| N-(6-methylpyrimidin-4-yloxy)benzamide | Methyl substitution on pyrimidine | Exhibits unique anti-inflammatory properties |

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide stands out due to its specific structural configuration which enhances its biological activity compared to other similar compounds.